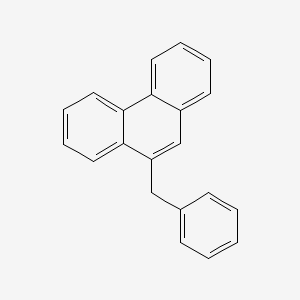

9-Benzylphenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

605-05-0 |

|---|---|

Molecular Formula |

C21H16 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

9-benzylphenanthrene |

InChI |

InChI=1S/C21H16/c1-2-8-16(9-3-1)14-18-15-17-10-4-5-11-19(17)21-13-7-6-12-20(18)21/h1-13,15H,14H2 |

InChI Key |

UVJRAORIEHWRRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Benzylphenanthrene and Structural Analogues

Transition-Metal-Catalyzed Annulation and Cyclization Approaches

Transition-metal catalysis offers powerful and versatile tools for the construction of complex aromatic systems. Catalysts based on palladium, gold, and nickel have been prominently featured in novel strategies for synthesizing the phenanthrene (B1679779) framework through various annulation and cyclization reactions.

Palladium-Catalyzed Aryne Annulation

A notable strategy for synthesizing substituted phenanthrenes involves the palladium-catalyzed annulation of in situ generated arynes with o-halostyrenes. acs.orgresearchgate.netfigshare.com This method provides a convenient and general route to 9,10-disubstituted phenanthrenes in moderate to excellent yields and demonstrates tolerance for a wide array of functional groups, including nitrile, ester, amide, and ketone moieties. acs.orgresearchgate.net The application of this chemistry has been successfully demonstrated in the formal total synthesis of the anticancer alkaloid (±)-tylophorine. acs.orgresearchgate.net

The proposed mechanism for this transformation begins with the oxidative addition of a Pd(0) species to the o-halostyrene, which generates an arylpalladium(II) intermediate. acs.org This intermediate then reacts with the aryne, generated in situ from an aryne precursor like an o-silylaryl triflate, to form a second arylpalladium intermediate. acs.org Subsequent steps lead to the formation of the phenanthrene ring system. This methodology has also been extended to the synthesis of phenanthridinones through the palladium-catalyzed annulation of arynes by substituted o-halobenzamides, showcasing its utility in constructing related heterocyclic frameworks. nih.gov

Table 1: Examples of Palladium-Catalyzed Annulation for Phenanthrene Synthesis This table is for illustrative purposes and combines representative data based on the described methodologies.

| Aryne Precursor | o-Halostyrene/Halobenzamide | Product Type | Yield (%) |

|---|---|---|---|

| 2-(Trimethylsilyl)phenyl triflate | 2-Iodostyrene | 9,10-Phenanthrene | Good to Excellent acs.org |

| Substituted Aryne Precursors | Substituted o-Halostyrenes | Substituted Phenanthrenes | Moderate to Excellent researchgate.net |

| 2-(Trimethylsilyl)phenyl triflate | 2-Bromobenzamide | N-Substituted Phenanthridinone | Good nih.gov |

Gold-Catalyzed Cycloisomerization of Biphenyl (B1667301) Embedded Trienynes

Gold catalysts have emerged as highly effective for the cycloisomerization of biphenyls containing both alkene and alkyne functionalities (o′-alkenyl-o-alkynylbiaryls), which are a specific class of biphenyl embedded trienynes. acs.orgacs.org This approach selectively yields phenanthrene and dihydrophenanthrene derivatives in high yields. acs.orguah.es A key feature of this methodology is the crucial role of the solvent, which can direct the reaction pathway and determine the final product. acs.orgacs.org

The reaction is believed to proceed through the activation of the alkyne by a gold(I) catalyst. acs.org This leads to a cyclopropylgold(I) carbene intermediate, which can undergo a ring expansion to a gold-complexed cyclobutene. acs.org Subsequent ring opening and demetalation furnish the phenanthrene product and regenerate the gold catalyst. acs.org This method has been applied to synthesize phenanthrene-based polycyclic aromatic hydrocarbons (PAHs) of interest in materials science. researchgate.net Related platinum-catalyzed cycloisomerizations of biphenyl derivatives with an ortho-alkyne unit also provide access to the phenanthrene core. nih.gov

Table 2: Gold-Catalyzed Cycloisomerization of Biphenyl Embedded Trienynes This table is for illustrative purposes and combines representative data based on the described methodologies.

| Substrate (o′-alkenyl-o-alkynylbiaryl) | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|

| Biphenyl embedded trienyne | Au(I) catalyst | Phenanthrene | High acs.org |

| Biphenyl embedded trienyne | Au(I) catalyst | Dihydrophenanthrene | High acs.org |

| o-Methoxyvinyl-o'-alkynylbiaryl | JohnPhosAu(MeCN)SbF6 | Benzo[b]triphenylene | Good researchgate.net |

Nickel-Catalyzed Cross-Coupling Reactions for Phenanthrene Scaffold Construction

Nickel-catalyzed cross-coupling reactions represent a powerful strategy for forming the C-C bonds necessary to construct the phenanthrene scaffold. epa.govorgsyn.org These reactions can involve the coupling of various electrophiles, such as aryl halides or aryl methyl ethers, with organoboron reagents or Grignard reagents. epa.govnih.gov For instance, the nickel-catalyzed Suzuki-Miyaura coupling of aryl methyl ethers on fused aromatic systems like naphthalene (B1677914) with aryl boronic esters demonstrates the cleavage and functionalization of robust C-OMe bonds. epa.gov

While not always a direct cyclization to phenanthrene in a single step, these cross-coupling methods are fundamental for creating the necessary biaryl precursors. tandfonline.com Once the biaryl core is assembled, subsequent cyclization reactions can complete the phenanthrene framework. The development of new catalyst systems and conditions, often involving bipyridine or phenanthroline ligands, has expanded the scope of these reactions, making them a versatile tool in the synthesis of complex polycyclic systems. orgsyn.org Recent advancements have also enabled the construction of complex pentacyclic frameworks in a single cascade reaction initiated by nickel catalysis. nih.gov

Transition-Metal-Free Synthetic Strategies for 9-Benzylphenanthrene Frameworks

While metal-catalyzed methods are powerful, transition-metal-free approaches offer advantages in terms of cost, toxicity, and simplified purification. Strategies involving highly reactive aryne intermediates have proven particularly effective for the synthesis of phenanthrene frameworks without the need for a metal catalyst. nih.govmdpi.com

Tandem Ene/[4+2] Cycloaddition Reactions from Arynes and α-(Bromomethyl)styrenes

A specific and efficient transition-metal-free method for the synthesis of this compound derivatives involves a tandem reaction between arynes and α-(bromomethyl)styrenes. nih.govacs.orgacs.org This transformation proceeds in moderate to excellent yields and is initiated by an ene reaction involving the aryne and the α-(bromomethyl)styrene. acs.orgfigshare.com

The proposed mechanism involves the aryne acting as an enophile in an ene reaction, which forms a new C-C bond and generates a vinyl-substituted intermediate. acs.org This intermediate then undergoes a rapid intramolecular [4+2] cycloaddition (Diels-Alder reaction). nih.govacs.org The final step is an aromatization process via the elimination of a bromide ion to yield the stable this compound product. acs.org This reaction is notable for the involvement of the aryne in two distinct reaction types within a single cascade, leading to the formation of three new C-C bonds. acs.org

Table 3: Tandem Ene/[4+2] Cycloaddition for this compound Synthesis This table is for illustrative purposes and combines representative data based on the described methodologies.

| Aryne Precursor | α-(Bromomethyl)styrene | Product | Yield (%) |

|---|---|---|---|

| 2-(Trimethylsilyl)phenyl triflate | α-(Bromomethyl)styrene | This compound | 85 acs.org |

| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate | α-(Bromomethyl)styrene | 2,3-Dimethoxy-9-benzylphenanthrene | 91 acs.org |

| 2-(Trimethylsilyl)naphthalen-3-yl triflate | α-(Bromomethyl)styrene | 1-Benzylbenzo[c]phenanthrene | 65 acs.org |

Aryne Diels-Alder (ADA) Reaction/Aromatization Protocols for Phenanthrene Construction

The Diels-Alder reaction involving arynes is a classic and powerful tool for constructing benzo-fused cyclic systems. nih.govacs.org In this approach, the aryne, generated under mild conditions from precursors like 2-(trimethylsilyl)aryl triflates, acts as a potent dienophile. nih.gov It reacts with a suitable diene component in a [4+2] cycloaddition to form a bicyclic intermediate. acs.org Subsequent aromatization of this intermediate leads to the formation of the phenanthrene skeleton.

The choice of diene is critical and can range from simple acyclic dienes to more complex systems like styrenes or fulvenes. nih.govacs.org For example, the reaction of an aryne with a styrene (B11656) can proceed through a Diels-Alder/ene-reaction cascade to furnish 9,10-dihydrophenanthrenes, which can then be aromatized. acs.org This general strategy is not limited to phenanthrenes and has been widely applied to the synthesis of various polycyclic aromatic and heterocyclic compounds. nih.gov

Intramolecular Aryne-Ene Reaction for Annulation Strategies

The intramolecular aryne-ene reaction represents a powerful tool for the construction of fused ring systems. While the intermolecular version has been known for some time, its intramolecular counterpart has gained traction for its efficiency in forming carbo- and heterocyclic frameworks. wikipedia.orgyoutube.com The reaction proceeds through the generation of a highly reactive aryne intermediate, which then undergoes an ene reaction with a tethered alkene. This process involves the transfer of an allylic hydrogen to the aryne and the concurrent formation of a new carbon-carbon bond, resulting in a cyclized product. numberanalytics.com

The success of the intramolecular aryne-ene reaction is often dependent on the geometry of the alkene, with a preference for the migration of a trans-allylic hydrogen. numberanalytics.com Furthermore, the electronic nature of the aryne can influence the reaction's success. Mechanistic studies, including deuterium (B1214612) labeling and DFT calculations, suggest a concerted, asynchronous transition state that resembles a nucleophilic attack on the aryne. numberanalytics.com Although a direct application of this method for the synthesis of this compound is not prominently documented, the general principles highlight its potential for constructing the phenanthrene core through the cyclization of appropriately substituted precursors.

Cascade Reactions Involving Arynes and Unsaturated Substrates

Cascade reactions, or tandem reactions, initiated by arynes provide an efficient pathway to complex molecules like this compound from simple starting materials in a single synthetic operation. A notable example is the tandem ene/[4+2] cycloaddition reaction between arynes and α-(bromomethyl)styrenes, which directly yields this compound derivatives in moderate to excellent yields. This reaction showcases the dual reactivity of arynes, participating in both an ene reaction and a subsequent Diels-Alder type cycloaddition within the same reaction sequence.

Another relevant cascade process involves the reaction of arynes with styrenes to produce 9-aryl-9,10-dihydrophenanthrene derivatives. researchgate.net This transition-metal-free protocol is initiated by the generation of an aryne from a 2-(trimethylsilyl)aryl triflate, which then undergoes a cascade with various substituted styrenes. researchgate.net The proposed mechanism involves a [4+2] cycloaddition followed by an ene-type reaction. While this specific example leads to a dihydrophenanthrene, it underscores the utility of aryne-styrene cascades in building the core structure of 9-substituted phenanthrenes.

| Aryne Precursor | Unsaturated Substrate | Product | Yield (%) |

| 2-(Trimethylsilyl)phenyl triflate | Styrene | 9-Phenyl-9,10-dihydrophenanthrene | 75 |

| 2-(Trimethylsilyl)phenyl triflate | 4-Methylstyrene | 9-(p-Tolyl)-9,10-dihydrophenanthrene | 78 |

| 2-(Trimethylsilyl)phenyl triflate | 4-Methoxystyrene | 9-(4-Methoxyphenyl)-9,10-dihydrophenanthrene | 82 |

| 2-(Trimethylsilyl)phenyl triflate | 4-Chlorostyrene | 9-(4-Chlorophenyl)-9,10-dihydrophenanthrene | 65 |

| Data sourced from a study on the efficient synthesis of 9-aryldihydrophenanthrenes. researchgate.net |

σ-Bond Insertion/Benzannulation Methodologies

A novel and powerful strategy for the synthesis of polysubstituted aromatic compounds, including phenanthrene derivatives, involves the sequential σ-bond insertion and benzannulation of arynes. This transition-metal-free method utilizes readily available ketones, arynes, and alkynoates to construct complex naphthalene structures through a substrate-controlled rearrangement involving the cleavage of C-C bonds. synarchive.comlibretexts.org

While the direct synthesis of this compound using this specific methodology is not explicitly detailed, a related study reports a tandem reaction for the synthesis of phenanthrenes from arynes and α-(bromomethyl)styrenes. This transformation proceeds via an ene reaction followed by a [4+2] cycloaddition, ultimately generating this compound derivatives. synarchive.com This highlights the versatility of aryne intermediates in engaging in complex annulation cascades that can be tailored to produce the phenanthrene skeleton.

Rearrangement-Based Synthetic Routes to 9-Alkylphenanthrenes

Classical rearrangement reactions provide an alternative and historically significant approach to the synthesis of alkyl-substituted phenanthrenes. These methods often involve the generation of a carbocation intermediate, which then undergoes a skeletal reorganization to furnish the thermodynamically more stable phenanthrene ring system.

Applications of the Wagner-Meerwein Rearrangement

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement in which an alkyl or aryl group migrates from one carbon to an adjacent carbon, typically leading to a more stable carbocation. wikipedia.org This rearrangement is a cornerstone of terpene and steroid chemistry and has also been applied to the synthesis of polycyclic aromatic hydrocarbons. wikipedia.orglscollege.ac.in

A key application of this rearrangement in the context of phenanthrene synthesis involves the acid-catalyzed transformation of 9-substituted-9H-fluoren-9-ol derivatives. For instance, the formolysis of 9-alkyl-9-fluorenylmethyl p-toluenesulfonates has been shown to proceed via a Wagner-Meerwein type rearrangement to yield 9-alkylphenanthrenes. researchgate.net The driving force for this reaction is the formation of the stable, fully aromatic phenanthrene ring system from the less aromatic fluorene (B118485) precursor. The rates of these rearrangements are influenced by the size of the alkyl group at the 9-position. researchgate.net

| Substrate (9-Alkyl-9-fluorenylmethyl p-toluenesulfonate) | Alkyl Group | Product |

| 9-Methyl-9-fluorenylmethyl p-toluenesulfonate | Methyl | 9-Methylphenanthrene (B47486) |

| 9-Ethyl-9-fluorenylmethyl p-toluenesulfonate | Ethyl | 9-Ethylphenanthrene |

| 9-Isopropyl-9-fluorenylmethyl p-toluenesulfonate | Isopropyl | 9-Isopropylphenanthrene |

| This table illustrates the products expected from the Wagner-Meerwein rearrangement of various 9-alkyl-9-fluorenylmethyl p-toluenesulfonates based on reported studies. researchgate.net |

Dehydration-Promoted Rearrangements of Carbinols

The acid-catalyzed dehydration of alcohols is a classic method for generating carbocations, which can then undergo rearrangements. libretexts.org In the synthesis of 9-alkylphenanthrenes, this strategy is employed through the dehydration of tertiary carbinols attached to a fluorene core. Specifically, the treatment of a 9-alkyl-9H-fluoren-9-ol with a strong acid initiates the elimination of a water molecule, forming a tertiary carbocation. This intermediate can then undergo a 1,2-alkyl shift, expanding the five-membered ring of the fluorene system into the six-membered central ring of a phenanthrene, followed by deprotonation to yield the aromatic product.

An early report on the chemistry of fluorene derivatives describes the dehydration of 9-hydroxyethylfluorenes, which can lead to rearranged products. While the primary products observed in that study were vinylfluorenes, the potential for rearrangement to phenanthrene derivatives under different conditions is a recognized pathway in related systems. The choice of acid catalyst and reaction conditions can significantly influence the outcome, favoring either simple elimination or rearrangement.

| Starting Material | Rearrangement Product |

| 9-Benzyl-9H-fluoren-9-ol | This compound |

| This table shows the conceptual transformation of a tertiary carbinol to the corresponding phenanthrene derivative via a dehydration-promoted rearrangement. |

Chemical Reactivity and Derivatization of 9 Benzylphenanthrene Frameworks

Cycloaddition Reactions and Annulative π-Extension Strategies

A significant advancement in the synthesis of 9-benzylphenanthrene derivatives involves tandem cycloaddition reactions, specifically a sequence combining an ene reaction with a [4+2] cycloaddition. This strategy typically utilizes arynes as key reactive intermediates, which react with α-(bromomethyl)styrenes. The process begins with an ene reaction between the aryne and the α-(bromomethyl)styrene, followed by an intramolecular [4+2] cycloaddition to construct the phenanthrene (B1679779) skeleton, incorporating the benzyl (B1604629) moiety at the C9 position. This method has been shown to yield various this compound derivatives in moderate to excellent yields libretexts.orgwikipedia.orgkhanacademy.orglibretexts.orgkhanacademy.orgrsc.org.

A representative example of this synthetic approach involves the reaction of 2-(trimethylsilyl)-phenyl triflate (as an aryne precursor) with α-(bromomethyl)styrene in the presence of a fluoride (B91410) source like cesium fluoride (CsF).

Table 1: Synthesis of this compound via Tandem Ene/[4+2] Cycloaddition

| Substrate 1 (Aryne Precursor) | Substrate 2 (α-(Bromomethyl)styrene) | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Citation |

| 2-(trimethylsilyl)-phenyl triflate (1a) | α-(bromomethyl)styrene (2a) | CsF (3.0 equiv) | CH₃CN | 70 | 1 | This compound (3a) | 59 | wikipedia.org |

Control experiments have demonstrated that the presence of the leaving group at the α-position of the styrene (B11656) is crucial for initiating the ene reaction pathway. Without this leaving group, as in the case of α-methylstyrene, the reaction tends to proceed via a [4+2] cycloaddition alone, leading to different phenanthrene derivatives, such as 9-methylphenanthrene (B47486) wikipedia.orglibretexts.org.

Nucleophilic and Electrophilic Reactivity Studies

Like the parent phenanthrene molecule, this compound is susceptible to electrophilic aromatic substitution (EAS) reactions on its aromatic rings savemyexams.com. The general mechanism for EAS involves the generation of a strong electrophile, followed by its attack on the electron-rich aromatic system to form a resonance-stabilized arenium ion intermediate. Subsequent deprotonation restores aromaticity, yielding the substituted product libretexts.orgkhanacademy.orgsavemyexams.comlibretexts.orgchemistryguru.com.sg. The regioselectivity of these reactions on substituted aromatic systems is influenced by the electronic nature of existing substituents; electron-donating groups typically direct electrophiles to the ortho and para positions, while electron-withdrawing groups favor meta substitution libretexts.orgyoutube.comyoutube.com. While the phenanthrene core is known to undergo EAS, specific studies detailing the regiochemical outcome of electrophilic attack on this compound itself, considering the directing effects of both the phenanthrene system and the benzyl group, are not extensively documented in the provided literature.

Direct studies on the nucleophilic reactivity of the this compound framework are also limited. While related compounds like N-benzylphenanthrene-9,10-imines have shown reactivity towards nucleophiles in specific contexts youtube.comnih.gov, the parent this compound does not typically undergo direct nucleophilic addition to its aromatic rings under standard conditions.

Stereoselective and Regioselective Transformations

The development of stereoselective and regioselective methods for functionalizing complex organic molecules is a significant area of research. While general strategies for site-selective and stereoselective C-H functionalization using transition metal catalysts have been reported for various organic substrates snnu.edu.cnnih.govnih.gov, specific applications to this compound are not detailed in the provided search results. The synthesis of this compound derivatives via the tandem ene/[4+2] cycloaddition is inherently regioselective in establishing the phenanthrene core with the benzyl group at the C9 position libretexts.orgwikipedia.orgkhanacademy.orglibretexts.orgkhanacademy.orgrsc.org. However, subsequent stereoselective or regioselective transformations of the pre-formed this compound molecule, such as introducing chirality or directing functionalization to specific positions on either the phenanthrene or benzyl moieties with high control, require further investigation.

Functionalization of the Phenanthrene and Benzyl Moieties

Both the phenanthrene core and the benzyl substituent offer distinct sites for chemical modification.

Functionalization of the Phenanthrene Moiety: The phenanthrene ring system in this compound can undergo reactions characteristic of polycyclic aromatic hydrocarbons. Notably, the phenanthrene moiety can be reduced. For instance, treatment of this compound with lithium in ammonia, in the presence of colloidal iron, leads to the formation of 9-benzyl-9,10-dihydrophenanthrene in high yield researchgate.net. This indicates a susceptibility to reductive processes that saturate the central ring of the phenanthrene system. General oxidation of the phenanthrene core is also possible, though specific conditions and outcomes for this compound are not detailed savemyexams.com.

Functionalization of the Benzyl Moiety: The benzyl group, with its benzylic methylene (B1212753) (-CH₂-) bridge, is particularly amenable to functionalization due to the relatively weak C-H bonds at the benzylic position and the resonance stabilization of resulting radicals or carbocations wikipedia.orgkhanacademy.org. Key transformations include:

Oxidation: The benzylic position can be oxidized to a carboxyl group (-COOH) using strong oxidants like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) wikipedia.org. Milder oxidation can convert the methylene group to a carbonyl (ketone) using reagents such as chromium trioxide with 3,5-dimethylpyrazole (B48361) (CrO₃−dmpyz) or 2-iodoxybenzoic acid in DMSO wikipedia.org.

Halogenation: The benzylic C-H bonds can be selectively brominated via the Wohl-Ziegler reaction, typically using N-bromosuccinimide (NBS) under radical conditions, to yield benzylic bromides (ArCHR₂ → ArCBrR₂) wikipedia.orgmasterorganicchemistry.com.

These reactions allow for the introduction of diverse functional groups onto the benzyl substituent, providing pathways to a wide array of this compound derivatives with modified properties.

Structural Diversity and Academic Significance of 9 Benzylphenanthrene Derivatives

N-Benzylphenanthrene 9,10-imine Derivatives in Mechanistic Studies

Research into N-benzylphenanthrene 9,10-imine derivatives has primarily focused on understanding their synthesis, structural variations, and chemical reactivity, particularly in the context of mechanistic studies and biological activity. Ten derivatives, each featuring distinct substituents on the phenyl ring of the N-benzyl moiety, have been synthesized to explore structure-activity relationships nih.govoup.com. These compounds have been evaluated for their mutagenic potential in bacterial assays, such as Salmonella typhimurium TA100 nih.govoup.comnih.gov. A notable finding is that electron-donating groups on the phenyl ring tend to enhance biological activity, whereas electron-attracting and bulkier substituents decrease mutagenic potency nih.govoup.com.

These structure-activity correlations extend to their chemical reactivity. In reactions promoted by triethylamine (B128534) or acetonitrile (B52724) with 4-nitrothiophenol (B108094), a similar dependence on the electronic structure of the substituents was observed nih.govoup.com. This suggests that both biochemical and chemical processes may share a common rate-limiting step, potentially involving the protonation of the aziridine (B145994) nitrogen, followed by a rapid nucleophilic attack nih.govoup.com. In contrast, when these imine derivatives react with 4-nitrothiophenol in the presence of 1,5-diazabicyclo[4.3.0]non-5-ene, the reaction pathway shifts to an SN2 mechanism, which is found to be enhanced by electron-attracting substituents nih.govoup.com. The parent compound, N-benzylphenanthrene-9,10-imine, has itself been identified as having mutagenic effects, comparable in potency to phenanthrene (B1679779) oxide nih.gov.

Table 1: Structure-Activity Relationship of N-Benzylphenanthrene 9,10-imine Derivatives

| Substituent Type on Phenyl Ring | Effect on Mutagenic Potency/Reactivity | Mechanistic Implication | Citation |

| Electron-Donating | Enhanced activity | Favors protonation of aziridine nitrogen (rate-limiting step) | nih.govoup.com |

| Electron-Attracting | Lowered potency/enhanced SN2 reaction | Favors protonation (rate-limiting step); enhances SN2 mechanism with specific catalysts | nih.govoup.com |

| Bulky | Lowered potency | Likely steric hindrance in rate-limiting step | nih.govoup.com |

Dihydrophenanthrene and Biphenanthrene Analogues

Dihydrophenanthrenes represent a class of reduced phenanthrene structures that hold significant academic interest due to their prevalence in natural products and their diverse biological activities. Their synthesis is often achieved through advanced metal-catalyzed methodologies, including palladium-catalyzed Heck reactions coupled with reverse Diels-Alder reactions researchgate.net, and gold-catalyzed cycloisomerization of specific biphenyl (B1667301) precursors sci-hub.se. Efficient one-pot multi-component reactions have also been developed for constructing particular dihydrophenanthrene scaffolds, such as the 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles mdpi.com. The academic significance of dihydrophenanthrenes lies in their presence in pharmaceuticals and natural products with reported antimicrobial, antiviral, anticancer, and antimalarial properties mdpi.combenthamdirect.com. Furthermore, their unique electrochemical and photophysical characteristics make them valuable in materials science for applications in organic optical and electronic devices sci-hub.se.

Biphenanthrene Analogues , characterized by two linked phenanthrene units, have been identified in various plant species, particularly within the Orchidaceae family, where they can serve as chemotaxonomic markers mdpi.comresearchgate.net. Notable examples include the aerimultins A–C isolated from Aerides multiflora mdpi.comresearchgate.net and bulbophythrins A and B from Bulbophyllum odoratissimum researchgate.net. These dimeric phenanthrenes have garnered academic attention for their significant biological activities, including potent cytotoxicity against human cancer cell lines researchgate.net and notable α-glucosidase inhibitory activity, with some derivatives exhibiting higher efficacy than conventional inhibitors mdpi.comresearchgate.net.

Table 2: Examples of Dihydrophenanthrene and Biphenanthrene Analogues and Their Reported Activities

| Compound Class/Example | Key Synthetic Method(s) | Academic Significance/Reported Activity | Citation |

| 9,10-Dihydrophenanthrenes (general) | Pd-catalyzed Heck reaction, Gold-catalyzed cycloisomerization, MCRs | Antimicrobial, antiviral, anticancer, antimalarial; materials science applications | researchgate.netsci-hub.semdpi.combenthamdirect.com |

| 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles | One-pot multi-component reactions (MCRs) | Antimicrobial activity | mdpi.com |

| 7-hydroxy-2,3,4-trimethoxy-9,10-dihydrophenanthrene | Various synthetic routes | Mentioned in context of biological activities | researchgate.net |

| Biphenanthrenes (e.g., Aerimultins A–C) | Isolation from natural sources (Orchidaceae) | Chemotaxonomic markers; α-glucosidase inhibition; cytotoxicity | mdpi.comresearchgate.net |

| Biphenanthrenes (e.g., Bulbophythrins A, B) | Isolation from natural sources (Orchidaceae) | Cytotoxicity against human cancer cell lines | researchgate.net |

Phenanthrene Derivatives with Varied Substituent Patterns

The synthesis of phenanthrene derivatives with diverse substituent patterns is a key area of research, often leveraging advanced metal-catalyzed methodologies. Palladium-catalyzed C–H annulation reactions, for instance, enable the synthesis of substituted 9,10-phenanthrenes from readily available precursors acs.org. Oxidative photocyclization of stilbenes also serves as a robust method for constructing varied phenanthrene skeletons academie-sciences.fr.

The academic significance of these substituted phenanthrenes is multifaceted, primarily stemming from their broad spectrum of biological activities and their tunable physical properties. Phenanthrene derivatives are known to exhibit cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects mdpi.combenthamdirect.comacademie-sciences.frresearchgate.netacs.orgnih.gov. Crucially, the nature and position of substituents profoundly influence these activities. For example, in phenanthrene-based tylophorine (B1682047) derivatives (PBTs), the presence of a hydroxyl group at the C-3 position and specific chain lengths at the C-9 position have been correlated with enhanced cytotoxic activity mdpi.comnih.gov. Similarly, methylation of the phenanthrene ring can modulate potency in aryl hydrocarbon receptor (AhR) activation, with the position of the methyl group playing a critical role in this effect oup.com. Beyond biological applications, substituents can fine-tune the electronic and photophysical properties of phenanthrenes, making them valuable components in materials science for organic optical and electronic devices, and as fluorophores or fluorescent probes sci-hub.seresearchgate.net. Furthermore, certain substituent patterns are specific to particular plant families, enabling substituted phenanthrenes to act as important chemotaxonomic markers researchgate.netacs.org.

Computational and Theoretical Chemical Investigations of 9 Benzylphenanthrene Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. It is particularly useful for elucidating the mechanisms of complex organic reactions. The synthesis of 9-benzylphenanthrene derivatives often involves pericyclic reactions, such as the tandem ene and [4+2] cycloaddition reactions, which are well-suited for investigation using DFT. acs.org

For the synthesis of this compound via a tandem ene/[4+2] cycloaddition, DFT can be used to model the stepwise process. This would involve identifying the transition state for the initial ene reaction between an aryne and an α-(bromomethyl)styrene derivative, leading to an intermediate. Subsequently, the transition state for the intramolecular [4+2] cycloaddition of this intermediate to form the final phenanthrene (B1679779) core can be located. The calculated activation energies for each step provide insights into the reaction kinetics and the feasibility of the proposed mechanism. While specific DFT studies on the synthesis of this compound are not abundant in the literature, the principles of transition state theory and the application of DFT to similar pericyclic reactions are well-established. acs.org

Table 1: Hypothetical DFT-Calculated Energy Profile for a Tandem Ene/[4+2] Cycloaddition

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Ene Transition State | +15.2 |

| Intermediate | -5.7 |

| [4+2] Cycloaddition Transition State | +10.8 |

| Product (this compound derivative) | -25.3 |

Note: This table represents a hypothetical energy profile to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational studies.

The distortion/interaction model, also known as the activation strain model, is a powerful tool within the DFT framework for analyzing the activation barriers of chemical reactions. researchgate.netnih.govnih.gov This model deconstructs the activation energy into two primary components: the distortion energy and the interaction energy.

Distortion Energy (or Activation Strain): This is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. researchgate.netnih.govnih.gov

Interaction Energy: This represents the stabilizing interaction between the distorted reactant molecules in the transition state.

In the context of the ene reaction leading to the this compound precursor, distortion/interaction analysis can reveal the factors that control the reaction's feasibility. For instance, it can quantify the energetic cost of bending and stretching bonds in the aryne and the styrene (B11656) derivative to achieve the optimal geometry for the ene reaction. It can also quantify the favorable orbital interactions that stabilize the transition state. This type of analysis has been successfully applied to a wide range of reactions, including cycloadditions and reactions involving arynes, providing deep insights into their reactivity and selectivity. nih.gov

Table 2: Illustrative Distortion/Interaction Analysis for an Ene Reaction Transition State

| Energy Component | Contribution (kcal/mol) |

| Total Activation Energy | +15.2 |

| Distortion Energy | |

| Aryne Distortion | +8.5 |

| Styrene Derivative Distortion | +12.3 |

| Total Distortion | +20.8 |

| Interaction Energy | -5.6 |

Note: This is an illustrative table based on the principles of the distortion/interaction model. Specific values for the this compound synthesis would necessitate dedicated computational studies.

Theoretical Computations of Molecular Interactions (e.g., DNA Intercalation Selectivity)

Polycyclic aromatic hydrocarbons (PAHs), the parent class of compounds for this compound, are known for their ability to interact with DNA. This interaction can occur through various modes, including intercalation, where the planar aromatic system inserts itself between the base pairs of the DNA double helix. Computational methods are invaluable for studying these non-covalent interactions and predicting the selectivity and strength of binding.

Theoretical computations, such as molecular dynamics (MD) simulations and quantum mechanical calculations, can be used to model the intercalation of this compound into a DNA duplex. These simulations can provide detailed information about the preferred binding site, the orientation of the molecule within the DNA, and the energetic contributions to the binding affinity. For instance, van der Waals interactions between the intercalated PAH and the neighboring nucleobases are a significant driving force for binding. escholarship.org The planarity of the phenanthrene core in this compound is expected to facilitate this stacking interaction. The benzyl (B1604629) group, being non-planar with respect to the phenanthrene, would likely reside in one of the DNA grooves.

Computational studies on other PAHs have shown that the shape and size of the aromatic system influence the binding mode and stability of the PAH-DNA complex. nih.gov These studies can serve as a model for predicting the behavior of this compound. The presence of the benzyl group could also influence the interaction, potentially leading to specific interactions within the DNA groove that could enhance or diminish binding affinity and selectivity compared to the parent phenanthrene molecule.

Elucidation of Electronic Structure and Reactivity Principles

DFT and other quantum chemical methods can provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity in many chemical reactions. The energy and spatial distribution of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This can be used to predict how this compound might interact with other molecules.

Aromaticity Indices: Various computational methods can be used to quantify the aromaticity of the different rings within the phenanthrene system. This can be important for understanding its stability and reactivity in reactions that might disrupt this aromaticity.

By analyzing these and other calculated electronic properties, a comprehensive understanding of the reactivity principles of this compound can be developed. This knowledge is crucial for predicting its behavior in various chemical environments and for designing new synthetic routes or functional derivatives.

Biological Activity and Mechanistic Studies of 9 Benzylphenanthrene Analogues

Structure-Activity Relationship (SAR) Correlates in Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For phenanthrene (B1679779) derivatives, SAR investigations have elucidated how modifications to the molecular structure influence biological outcomes. These studies systematically alter substituents on the phenanthrene core and associated side chains to map the chemical features essential for activity. nih.govnih.gov

Influence of Electronic Properties on Biological Efficacy

The electronic properties of substituents on the phenanthrene ring system play a pivotal role in the biological activity of its analogues. The distribution of electrons within the molecule can significantly influence its ability to interact with biological targets. For instance, in reactions involving nucleophilic aromatic substitution, where the benzene (B151609) ring acts as an electrophile, electron-withdrawing groups are known to be activating. espublisher.com This principle is relevant when considering the interaction of phenanthrene analogues with nucleophilic sites in biological macromolecules like DNA.

Steric and Substituent Effects on Bioactivity

Studies on phenanthrene-based tylophorine (B1682047) derivatives (PBTs), which feature a side chain at the C-9 position, have shown that cytotoxic activity is influenced by both the substituents on the phenanthrene ring and the nature of the C-9 side chain. nih.gov For example, replacing a methoxyl group at the C-3 position with a hydroxyl group was found to increase cytotoxic activity against the H460 human large-cell lung carcinoma cell line. nih.gov This suggests that the hydroxyl group may be involved in crucial hydrogen bonding interactions with the biological target. nih.gov

Furthermore, the distance between a nitrogen atom and a terminal polar group in the C-9 side chain is a critical determinant of cytotoxicity. nih.gov Research indicates that a five- or six-carbon distance is highly favorable for activity. nih.gov The type of substituents on the phenanthrene ring, such as hydroxyl, methoxyl, or p-hydroxybenzyl groups, and the degree of polymerization in biphenanthrenes, also significantly affect their cytotoxic effects. researchgate.net The steric bulk and electronic nature of these substituents collectively fine-tune the biological profile of the analogues. nih.govresearchgate.net

Investigation of Mutagenic Mechanisms and Related Biochemical Processes

Some analogues of 9-benzylphenanthrene, particularly those incorporating reactive functional groups like aziridines, may exhibit mutagenicity through their ability to chemically modify DNA. Understanding these mechanisms is essential for both assessing their toxicological risk and harnessing their potential as DNA-damaging anticancer agents.

Protonation of Aziridine (B145994) Nitrogen in Rate Control

For analogues containing an aziridine ring, a key step in their mechanism of mutagenicity is the formation of a highly reactive aziridinium (B1262131) ion. researchgate.netresearchgate.net This process can be initiated by protonation of the aziridinyl nitrogen, particularly in the acidic microenvironment of tumors or within specific cellular compartments. nih.gov The protonated aziridine becomes a potent electrophile, primed for reaction with biological nucleophiles. nih.gov

This activation mechanism is well-documented for other alkylating agents like nitrogen mustards, where the tertiary nitrogen participates in the intramolecular displacement of a leaving group (like chloride) to form the cyclic aziridinium cation. researchgate.netnih.gov The rate of this ring formation is a critical determinant of the compound's reactivity and subsequent DNA alkylating efficiency. Studies with aziridinyl quinones have shown that protonation significantly enhances their ability to cross-link DNA. nih.gov The pKa of the aziridine group is therefore a key parameter, as it dictates the extent of protonation and activation at physiological pH. nih.gov

Nucleophilic Attack Mechanisms

Once the reactive intermediate, such as a protonated aziridinium ion, is formed, it becomes a target for nucleophilic attack by biological macromolecules. researchgate.net DNA is a primary target, with the N7 position of guanine (B1146940) being a particularly strong nucleophile. researchgate.net The electrophilic aziridinium ion is attacked by the guanine N7, leading to the formation of a covalent adduct and alkylation of the DNA. researchgate.netresearchgate.net

This initial mono-alkylation can lead to mutations through mispairing during DNA replication. researchgate.net If the analogue possesses a second reactive site (bifunctional alkylating agent), it can react with another nucleophilic site, such as the N7 of a second guanine, resulting in DNA inter-strand cross-links. researchgate.net These cross-links are highly cytotoxic as they prevent DNA strand separation, thereby blocking replication and transcription, which can trigger cell death. researchgate.net Besides the DNA bases, the phosphate (B84403) backbone of DNA has also been identified as a potential target for alkylation by "hard" electrophiles like protonated aziridinyl quinones. nih.gov The synthesis of phenanthrene derivatives often involves palladium-catalyzed reactions, which proceed through various mechanisms to construct the core structure upon which these reactive functionalities can be installed. espublisher.comnih.gov

Cellular-Level Mechanistic Investigations (e.g., Antiproliferative and Proapoptotic Effects on Cancer Cell Lines)

The anticancer potential of phenanthrene analogues is evaluated through detailed cellular-level studies. These investigations aim to confirm their ability to inhibit cancer cell growth (antiproliferative effects) and induce programmed cell death (proapoptotic effects).

Phenanthrene derivatives have demonstrated significant antiproliferative activity against a wide range of cancer cell lines. nih.govresearchgate.net For example, a specific saccharumoside-B analogue, compound 9f, showed potent growth inhibition against pancreatic, prostate, breast, colon, leukemia, and cervical cancer cell lines. nih.gov Similarly, certain phenanthrene derivatives isolated from Bletilla striata were highly cytotoxic to A549 lung cancer cells. researchgate.net The efficacy of these compounds is often quantified by their IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth.

Table 1: Antiproliferative Activity of Phenanthrene Analogue 9f Data sourced from research on saccharumoside-B analogues. nih.gov

| Cancer Cell Line | Cell Type | IC₅₀ of 9f (µM) |

|---|---|---|

| Mia PaCa-2 | Pancreatic | 12.87 ± 0.52 |

| DU145 | Prostate | 10.8 ± 0.42 |

| MCF-7 | Breast | 6.13 ± 0.64 |

| CaCo-2 | Colon | 8.66 ± 0.72 |

| HL-60 | Leukemia | 4.43 ± 0.35 |

The mechanism behind this antiproliferative activity often involves the induction of apoptosis. One phenanthrene compound was shown to inhibit the proliferation and migration of A549 cells while promoting apoptosis. researchgate.net Mechanistic studies revealed that this was associated with the regulation of key signaling pathways, including Akt and MEK/ERK, and modulation of apoptotic regulatory proteins like Bcl-2 and Bax. nih.govresearchgate.net A decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a common hallmark of apoptosis induction. researchgate.net The antitumor activities of some phenanthrene-based tylophorine derivatives have also been linked to the inhibition of the Akt and NF-κB signaling pathways. nih.gov

Table 2: Cytotoxicity of Selected Phenanthrene Derivatives Against A549 Lung Cancer Cells Data sourced from research on compounds isolated from Bletilla striata. researchgate.net

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 1 | < 10 |

| Compound 2 | < 10 |

| Compound 4 | < 10 |

| Compound 6 | < 10 |

| Compound 7 | < 10 |

| Compound 8 | < 10 |

These cellular studies confirm that phenanthrene analogues can effectively kill cancer cells by disrupting critical signaling pathways and triggering the cell's own death machinery, highlighting their therapeutic potential.

Broader Biological Activity Spectrum of Phenanthrene Derivatives and Their Mechanisms

Phenanthrene derivatives, a class of aromatic compounds found in various natural sources and also accessible through synthetic routes, have demonstrated a wide range of biological activities. These activities are attributed to their unique three-ring structure, which can be substituted with various functional groups, influencing their interaction with biological targets. This section explores the mechanisms behind their cytotoxicity, antioxidant, anti-inflammatory, antimicrobial, and apoptosis-inducing effects.

Cytotoxicity Mechanisms

Phenanthrene derivatives exert their cytotoxic effects against cancer cells through several distinct mechanisms. A primary mode of action is the induction of oxidative stress by increasing the levels of reactive oxygen species (ROS) within the cell. Another significant mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell death.

The structure of these derivatives plays a critical role in their cytotoxic potential. For instance, the number and positions of hydroxyl (OH) groups are key determinants of cytotoxicity, and their methylation or loss often leads to a decrease in activity. Conversely, the presence of a methoxy (B1213986) (OCH3) group can be a feature in phenanthrene-based topoisomerase II inhibitors. Several phenanthrene derivatives have shown significant cytotoxicity against various human cancer cell lines. researchgate.net For example, 6-Methoxycoelonin, a dihydrophenanthrene, was found to be the most cytotoxic compound against melanoma cells (UACC-62) with a half-maximal inhibitory concentration (IC50) of 2.59 µM. nih.gov Similarly, other derivatives isolated from Luzula sylvatica displayed strong cytotoxic activity against the THP-1 monocytic leukemia cell line. nih.gov

Studies on 3-methoxy-1,4-phenanthrenequinones, such as Calanquinone A and Denbinobin, and their acetylated forms, have revealed potent cytotoxic activity with IC50 values ranging from 0.08 to 1.66 µg/mL against various human cancer cell lines. researchgate.net The nature and position of substituents on the phenanthrene core significantly influence the anticancer effect of the molecules. researchgate.net

Table 1: Cytotoxicity of Selected Phenanthrene Derivatives

| Compound | Cell Line | IC50 Value | Source(s) |

|---|---|---|---|

| 6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 µM | nih.gov |

| Juncusol | THP-1 (Leukemia) | 13 µM | nih.gov |

| Dehydrojuncusol | THP-1 (Leukemia) | 11 µM | nih.gov |

| Sylvaticin A | THP-1 (Leukemia) | 3 µM | nih.gov |

| Calanquinone A | Various | 0.08 - 1.66 µg/mL | researchgate.net |

| Denbinobin | Various | 0.08 - 1.66 µg/mL | researchgate.net |

Antioxidant Mechanisms and Radical Scavenging

The antioxidant activity of phenanthrene derivatives is primarily attributed to their ability to scavenge free radicals. The main mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). frontiersin.org In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron to the radical. The efficiency of these processes is heavily influenced by the molecular structure, particularly the number and arrangement of hydroxyl groups, which can stabilize the resulting antioxidant radical through electron delocalization. frontiersin.org

Several assays are used to evaluate this activity, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov For instance, Callosin, a dihydrophenanthrene from Combretum laxum, demonstrated strong DPPH-scavenging activity with an IC50 value of 17.7 µM. nih.gov Interestingly, this compound showed only marginal cytotoxicity, indicating that for some derivatives, antioxidant potential is not directly related to antiproliferative activity. nih.gov Another compound, Platycaryanin D, isolated from Pholidota imbricata, exhibited potent DPPH radical scavenging activity, even stronger than the well-known antioxidants quercetin (B1663063) and resveratrol. nih.gov

Table 2: Radical Scavenging Activity of Selected Phenanthrene Derivatives

| Compound | Assay | IC50 Value | Source(s) |

|---|---|---|---|

| Callosin | DPPH | 17.7 µM | nih.gov |

| Platycaryanin D | DPPH | Potent Activity | nih.gov |

| Phoimbrtol A | DPPH | Active | nih.gov |

| Loddigesiinol B | DPPH | Active | nih.gov |

Anti-inflammatory Mechanisms

Phenanthrene derivatives exhibit anti-inflammatory effects through various molecular pathways. A key mechanism is the inhibition of pro-inflammatory mediators. For example, certain derivatives can inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-activated macrophages. nih.gov This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS).

Furthermore, these compounds can interfere with major inflammatory signaling cascades. Studies have shown that phenanthrene derivatives can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, as well as the activation of the nuclear factor kappa B (NF-κB) pathway. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes. Some derivatives also act by hindering the production of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. researchgate.net The anti-inflammatory properties of some phenanthrenoids, like Juncusol and Dehydrojuncunol, are dose-dependent and linked to the inhibition of ROS production.

Table 3: Anti-inflammatory Activity of Selected Phenanthrene Derivatives

| Compound | Mechanism | Target Cell/System | IC50 Value | Source(s) |

|---|---|---|---|---|

| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | NO Production Inhibition | RAW264.7 Macrophages | 19.4 µM | nih.gov |

| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | NO Production Inhibition | RAW264.7 Macrophages | 41.5 µM | nih.gov |

| Platycaryanin D | NO Production Inhibition | Macrophages | Potent Activity | nih.gov |

Antimicrobial Mechanisms

Phenanthrenes, found in families like Orchidaceae and Juncaceae, often act as phytoalexins, which are antimicrobial compounds produced by plants to defend against pathogens. nih.gov Their mechanism of action can involve the disruption of bacterial membranes, leading to cell death. nih.gov

Research has highlighted the efficacy of these compounds against drug-resistant bacteria. Blestriacin, a dihydro-biphenanthrene from Bletilla striata, has shown significant bactericidal activity against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL. nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. idexx.dk Similarly, phenanthrenes isolated from Juncus inflexus, such as Juncuenin D, Juncusol, and Dehydrojuncuenin B, have demonstrated notable activity against MRSA strains with MIC values of 12.5 µg/mL and 25 µg/mL, respectively. researchgate.net The development of synthetic phenanthrenequinones has also yielded products with significant antimicrobial activity against common plant pathogens.

Table 4: Antimicrobial Activity of Selected Phenanthrene Derivatives against MRSA

| Compound | Target Organism | MIC Value | Source(s) |

|---|---|---|---|

| Blestriacin | MRSA | 2 - 8 µg/mL | nih.gov |

| Juncuenin D | MRSA | 12.5 µg/mL | researchgate.net |

| Juncusol | MRSA | 25 µg/mL | researchgate.net |

| Dehydrojuncuenin B | MRSA | 25 µg/mL | researchgate.net |

| Jinflexin B | MRSA | 100 µg/mL | researchgate.net |

Apoptosis Induction Mechanisms

Phenanthrene derivatives can trigger programmed cell death, or apoptosis, in cancer cells, primarily through the intrinsic, or mitochondrial, pathway. nih.gov A central event in this pathway is the regulation of the Bcl-2 family of proteins. nih.gov These compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, leading to increased mitochondrial membrane permeability. researchgate.net

The permeabilization of the mitochondrial outer membrane results in a decrease in the mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytoplasm. nih.govresearchgate.net This, in turn, activates a cascade of cysteine proteases known as caspases. Initiator caspases, such as caspase-9, are activated first, followed by the activation of executioner caspases, including caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins and the eventual dismantling of the cell. nih.govresearchgate.netmdpi.com For example, one phenanthrene from Bletilla striata was shown to significantly increase Bax protein levels while decreasing Bcl-2 levels in A549 lung cancer cells, thereby promoting apoptosis. nih.gov Similarly, phenanthrene itself was found to induce hepatocyte apoptosis by markedly increasing caspase-9 and caspase-3 enzyme activity. nih.gov

Table 5: Effects of Phenanthrene Derivatives on Apoptosis-Related Proteins

| Compound | Cell Line | Effect on Bcl-2 | Effect on Bax | Effect on Caspases | Source(s) |

|---|---|---|---|---|---|

| Phenanthrene (Compound 1 from B. striata) | A549 (Lung) | Decreased | Increased | - | nih.gov |

| Phenanthrene (Phe) | Hepatocytes | - | - | Increased Caspase-9 & -3 activity | nih.gov |

| Dibenzoxanthene Derivatives | HepG2 (Liver) | Downregulated | Upregulated | Activated Caspase-3, -7, & -9 | researchgate.net |

Natural Occurrence, Isolation, and Biosynthetic Pathways of Phenanthrenes

Isolation from Botanical Sources (e.g., Orchidaceae, Dioscoreaceae, Combretaceae, Bletilla striata)

The isolation of phenanthrenes is a key area of phytochemical research, with a notable concentration of these compounds found in specific plant families. The Orchidaceae, Dioscoreaceae, and Combretaceae families, along with the species Bletilla striata, are prominent sources of these natural products. While direct isolation of 9-Benzylphenanthrene from natural sources is not extensively documented in publicly available literature, the presence of closely related benzylphenanthrenes has been reported, particularly in Bletilla striata. core.ac.uk

Orchidaceae: The orchid family is a rich source of phenanthrenes and their 9,10-dihydro derivatives. mdpi.com Species within genera such as Dendrobium, Bulbophyllum, and Eria have yielded numerous phenanthrene (B1679779) compounds. mdpi.com For instance, phytochemical investigations of Bletilla striata, a terrestrial orchid, have led to the isolation of a variety of phenanthrene and 9,10-dihydrophenanthrene (B48381) derivatives. core.ac.uk These compounds are typically extracted from the plant material, often the tubers, using solvents like ethanol. The resulting extract is then subjected to various chromatographic techniques to isolate individual compounds.

Dioscoreaceae: The yam family, Dioscoreaceae, is another significant source of phenanthrenes. mdpi.com These compounds are often found in the rhizomes of Dioscorea species. The isolation process generally involves extraction with an organic solvent, followed by partitioning and chromatographic separation to yield pure phenanthrene derivatives.

Combretaceae: Various species within the Combretaceae family have been found to produce phenanthrenes and their dihydro-analogues. mdpi.comnih.gov These compounds are often isolated from the heartwood of the plants. The isolation procedures are similar to those used for other plant families, relying on extraction and chromatographic purification. youtube.comnih.gov

Bletilla striata : This hardy terrestrial orchid, also known as the Chinese ground orchid, is particularly noteworthy for its production of a range of phenanthrenes. As mentioned, references to benzylphenanthrenes from Bletilla striata exist in the scientific literature, highlighting its importance in the study of this specific subclass of phenanthrenes. core.ac.uk

Interactive Table of Isolated Phenanthrenes

| Family | Species | Isolated Compound Examples | Reference |

| Orchidaceae | Bletilla striata | Bletistrin A, Bletistrin B, Lusianthridin | core.ac.uk |

| Dendrobium sp. | Denbinobin, Nudol | mdpi.com | |

| Dioscoreaceae | Dioscorea communis | 7-hydroxy-2,3,4,8-tetramethoxyphenanthrene | |

| Combretaceae | Combretum molle | 4,7-dihydroxy-2,3,6-trimethoxyphenanthrene | youtube.com |

| Combretum psidioides | 7-hydroxy-2,4,6-trimethoxyphenanthrene | nih.gov |

Biosynthetic Pathways and Precursors (e.g., Stilbenoid Origin, Morphine Alkaloids)

The biosynthesis of phenanthrenes in plants is primarily understood to proceed through the stilbenoid pathway. This pathway is a branch of the broader phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites.

Stilbenoid Origin: The biosynthesis begins with the amino acid L-phenylalanine. Through a series of enzymatic steps, L-phenylalanine is converted to a stilbene (B7821643) precursor, typically a bibenzyl derivative. The key step in the formation of the phenanthrene skeleton is an intramolecular oxidative coupling of this stilbene-type precursor. This cyclization reaction forms the characteristic three-ring phenanthrene nucleus. Further enzymatic modifications, such as hydroxylation, methoxylation, and glycosylation, lead to the diverse array of naturally occurring phenanthrenes. Studies have demonstrated the incorporation of precursors like L-phenylalanine and dihydro-m-coumaric acid into dihydrophenanthrenes in orchids, providing evidence for this pathway.

The biosynthesis of a benzylphenanthrene, such as this compound, would likely involve the coupling of a stilbene precursor with a benzyl (B1604629) group-donating molecule, though the specific enzymatic steps for this process are not well-elucidated.

Morphine Alkaloids: It is important to clarify the relationship between phenanthrenes and morphine alkaloids. Morphine and its related alkaloids possess a partially saturated phenanthrene core structure. However, the biosynthetic pathway of morphine alkaloids in the opium poppy (Papaver somniferum) is distinct from the stilbenoid pathway that leads to the majority of plant-derived phenanthrenes. The connection is more structural than biosynthetic in a natural context. In synthetic organic chemistry, phenanthrene derivatives can serve as starting materials or intermediates in the total synthesis of morphine alkaloids, but this does not reflect a direct biosynthetic link in plants.

Chemotaxonomic Markers and Phylogenetic Distribution

The distribution of phenanthrenes is not uniform across the plant kingdom; rather, their presence is largely restricted to a few evolutionarily related plant families. This restricted distribution makes them valuable chemotaxonomic markers.

The occurrence of specific types of phenanthrenes can be used to classify and differentiate between plant species, genera, and even families. For example, the presence of certain phenanthrene derivatives can help to resolve taxonomic ambiguities within the Orchidaceae family. core.ac.uk Similarly, the profile of phenanthrenes and related compounds in Dioscorea species has been used for chemotaxonomic studies to understand the genetic relationships within the genus. In the Combretaceae family, the presence of phenanthrenes is also considered a significant chemotaxonomic characteristic. nih.gov

The phylogenetic distribution of phenanthrene-producing plants suggests that the genetic machinery for their biosynthesis evolved in specific lineages. The primary families known to produce these compounds—Orchidaceae, Dioscoreaceae, and Combretaceae—are all monocots or eudicots, indicating that the capacity to synthesize phenanthrenes may have evolved independently in these groups or been lost in others. The study of the phylogenetic distribution of phenanthrenes provides insights into the evolutionary history of these plant families and the metabolic pathways they possess.

Q & A

Q. What are the common synthetic routes for 9-Benzylphenanthrene, and what factors influence reaction yields?

- Methodological Answer : this compound is synthesized via tandem ene/[4 + 2] cycloaddition reactions between arynes and α-(bromomethyl)styrenes. This method produces moderate to excellent yields (up to 94%) depending on substituent effects and reaction conditions (e.g., temperature, catalyst) . An alternative route involves Grignard reagent formation from 9-bromophenanthrene followed by reaction with benzyl chloride and subsequent reduction with lithium in ammonia . Key considerations:

- Reaction optimization : Adjust stoichiometry and reaction time to minimize side products.

- Yield variability : Electron-donating groups on arynes enhance cycloaddition efficiency .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolve bond angles (e.g., C13–C14–C15: 119.5°) and confirm molecular packing using single-crystal studies .

- Spectroscopy : Use NMR (¹H/¹³C) to identify aromatic proton environments and IR for functional group validation. Mass spectrometry (EI) provides molecular ion peaks (e.g., m/z 268 for C₂₁H₁₆) .

- Chromatography : HPLC or GC-MS with non-polar columns (e.g., Florisil) to purify and verify purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard mitigation : Classify using CLP/GHS criteria (e.g., potential carcinogenicity, aquatic toxicity) .

- PPE requirements : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Waste disposal : Collect spills in sealed containers and avoid environmental release due to chronic aquatic toxicity .

Advanced Research Questions

Q. What mechanisms underlie the tandem ene/[4 + 2] cycloaddition reaction for synthesizing this compound derivatives?

- Methodological Answer : The reaction proceeds via two steps:

- Ene reaction : α-(Bromomethyl)styrenes undergo bromine abstraction by arynes, forming a conjugated diene intermediate.

- [4 + 2] cycloaddition : The diene reacts with a second aryne to form the phenanthrene core. Computational studies (DFT) can model transition states and regioselectivity .

Experimental validation : Use deuterium labeling to track hydrogen migration and substituent effects on reaction kinetics.

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound derivatives?

- Methodological Answer :

- Data triangulation : Cross-reference NMR, IR, and X-ray data (e.g., bond lengths in C14–C15: 1.48 Å ) to identify anomalies.

- Error analysis : Check for crystal defects (e.g., twinning) in X-ray studies or solvent residues in NMR spectra .

- Reproducibility : Replicate synthesis under controlled conditions to isolate variables (e.g., temperature, solvent purity) .

Q. What computational approaches are effective for predicting this compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model HOMO-LUMO gaps and aromatic π-stacking interactions.

- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. THF) .

- Database integration : Compare experimental spectral data (e.g., NIST Chemistry WebBook ) with simulated results to validate models.

Applications in Academic Research

Q. How is this compound utilized in studying polycyclic aromatic hydrocarbon (PAH) environmental impacts?

- Methodological Answer :

- Ecotoxicology : Assess biodegradation pathways using LC-MS to detect metabolites in aquatic systems .

- Photostability studies : Expose this compound to UV light and monitor degradation products via GC-MS .

- Comparative analysis : Benchmark its persistence against other PAHs (e.g., phenanthrene) using OECD 301F test protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.